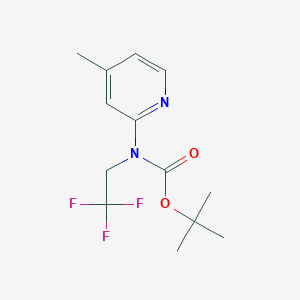
tert-butyl N-(4-methylpyridin-2-yl)-N-(2,2,2-trifluoroethyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl N-(4-methylpyridin-2-yl)-N-(2,2,2-trifluoroethyl)carbamate, also known as BMVC, is a chemical compound that has been extensively studied for its potential applications in scientific research. BMVC is a carbamate derivative that is commonly used as a reagent in organic chemistry synthesis reactions. In addition, BMVC has been found to have various biochemical and physiological effects that make it a promising candidate for further research.
Mecanismo De Acción
Tert-butyl N-(4-methylpyridin-2-yl)-N-(2,2,2-trifluoroethyl)carbamate is believed to act as an inhibitor of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. By inhibiting acetylcholinesterase, tert-butyl N-(4-methylpyridin-2-yl)-N-(2,2,2-trifluoroethyl)carbamate may increase the levels of acetylcholine in the brain, leading to improved cognitive function.
Biochemical and Physiological Effects
In addition to its potential use as a reagent in organic chemistry synthesis reactions, tert-butyl N-(4-methylpyridin-2-yl)-N-(2,2,2-trifluoroethyl)carbamate has been found to have various biochemical and physiological effects. For example, tert-butyl N-(4-methylpyridin-2-yl)-N-(2,2,2-trifluoroethyl)carbamate has been shown to have antioxidant properties, which may make it useful in the treatment of oxidative stress-related diseases. tert-butyl N-(4-methylpyridin-2-yl)-N-(2,2,2-trifluoroethyl)carbamate has also been found to have anti-inflammatory properties, which may make it useful in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of tert-butyl N-(4-methylpyridin-2-yl)-N-(2,2,2-trifluoroethyl)carbamate is its versatility as a reagent in organic chemistry synthesis reactions. tert-butyl N-(4-methylpyridin-2-yl)-N-(2,2,2-trifluoroethyl)carbamate has been found to be effective in the synthesis of various organic compounds, making it a useful tool for researchers in the field. However, one limitation of tert-butyl N-(4-methylpyridin-2-yl)-N-(2,2,2-trifluoroethyl)carbamate is its potential toxicity. tert-butyl N-(4-methylpyridin-2-yl)-N-(2,2,2-trifluoroethyl)carbamate has been found to be toxic to certain cell types, which may limit its use in certain experiments.
Direcciones Futuras
There are several potential future directions for research on tert-butyl N-(4-methylpyridin-2-yl)-N-(2,2,2-trifluoroethyl)carbamate. One area of interest is the development of new synthesis methods for tert-butyl N-(4-methylpyridin-2-yl)-N-(2,2,2-trifluoroethyl)carbamate and related compounds. Another area of interest is the investigation of tert-butyl N-(4-methylpyridin-2-yl)-N-(2,2,2-trifluoroethyl)carbamate's potential as a therapeutic agent for various diseases, including Alzheimer's disease and Parkinson's disease. Finally, further research is needed to fully understand the biochemical and physiological effects of tert-butyl N-(4-methylpyridin-2-yl)-N-(2,2,2-trifluoroethyl)carbamate and its potential applications in scientific research.
Métodos De Síntesis
Tert-butyl N-(4-methylpyridin-2-yl)-N-(2,2,2-trifluoroethyl)carbamate can be synthesized through a multistep reaction starting with 4-methylpyridine-2-carboxylic acid. The acid is first reacted with tert-butyl chloroformate to form the corresponding tert-butyl ester. This ester is then reacted with 2,2,2-trifluoroethanol to form tert-butyl N-(2,2,2-trifluoroethyl)carbamate. Finally, the N-alkylated product is reacted with 4-methylpyridine-2-amine to form tert-butyl N-(4-methylpyridin-2-yl)-N-(2,2,2-trifluoroethyl)carbamate.
Aplicaciones Científicas De Investigación
Tert-butyl N-(4-methylpyridin-2-yl)-N-(2,2,2-trifluoroethyl)carbamate has been studied for its potential applications in various scientific research fields. One of the most promising applications of tert-butyl N-(4-methylpyridin-2-yl)-N-(2,2,2-trifluoroethyl)carbamate is as a reagent in organic chemistry synthesis reactions. tert-butyl N-(4-methylpyridin-2-yl)-N-(2,2,2-trifluoroethyl)carbamate has been found to be an effective reagent in the synthesis of various organic compounds, including heterocyclic compounds and amino acids.
Propiedades
IUPAC Name |
tert-butyl N-(4-methylpyridin-2-yl)-N-(2,2,2-trifluoroethyl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F3N2O2/c1-9-5-6-17-10(7-9)18(8-13(14,15)16)11(19)20-12(2,3)4/h5-7H,8H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZOFAFVKSIFPME-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)N(CC(F)(F)F)C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F3N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-(4-methylpyridin-2-yl)-N-(2,2,2-trifluoroethyl)carbamate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

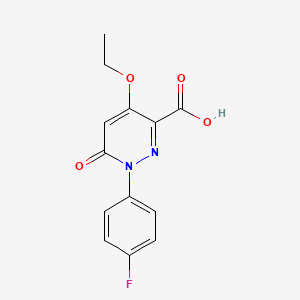

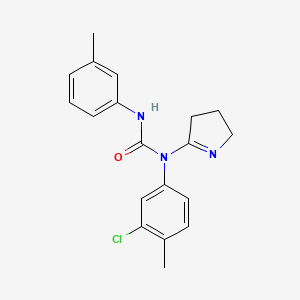
![N-(3-ethylphenyl)-2-((3-isopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2397694.png)

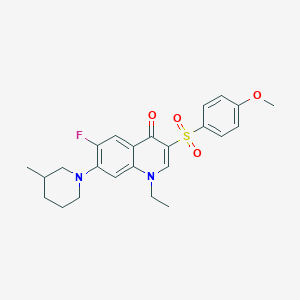
![Dichloro[(S)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl]ruthenium(II)](/img/no-structure.png)
![N-[3-[3-(4-fluorophenyl)-2-(thiophene-2-carbonyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide](/img/structure/B2397700.png)
![N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2397701.png)
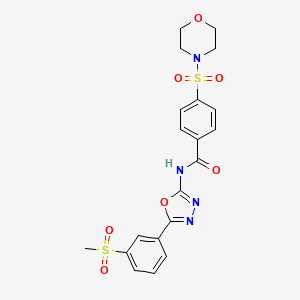
![N-[4-(acetylamino)phenyl]-2-[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B2397707.png)
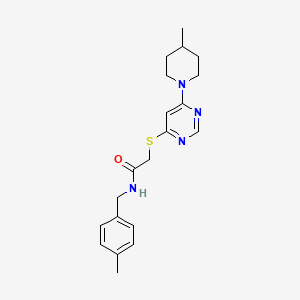
![[4-methyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]methanol](/img/structure/B2397712.png)
